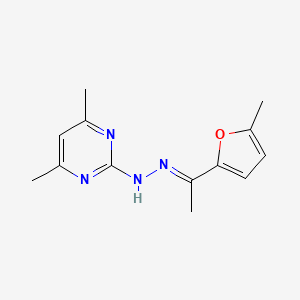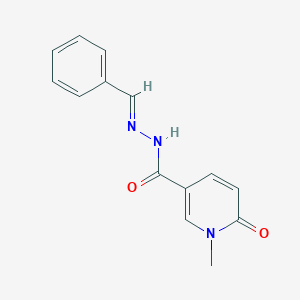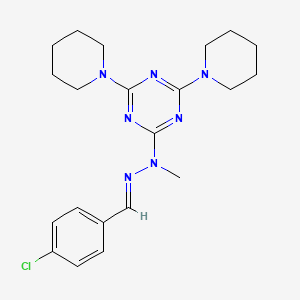![molecular formula C17H14BrClN2O B3858383 5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B3858383.png)
5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one
Vue d'ensemble
Description
5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BRD-9424, and it is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and the inhibition of these proteins has been shown to have therapeutic potential in various diseases.
Mécanisme D'action
BRD-9424 inhibits the function of 5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one proteins by binding to the bromodomain, which is a protein domain that recognizes acetylated lysine residues on histones. 5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one proteins bind to acetylated histones to regulate gene expression, and the inhibition of 5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one proteins by BRD-9424 leads to the downregulation of target genes.
Biochemical and Physiological Effects:
BRD-9424 has been shown to have significant effects on gene expression in various cell types. In cancer cells, BRD-9424 has been shown to inhibit the expression of oncogenes, leading to anti-tumor activity. In immune cells, BRD-9424 has been shown to inhibit the expression of cytokines, leading to anti-inflammatory effects. In neuronal cells, BRD-9424 has been shown to promote neuronal survival by regulating gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BRD-9424 is its high potency and selectivity for 5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one proteins. This makes it a valuable tool for studying the function of 5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one proteins in various cellular processes. However, one of the limitations of BRD-9424 is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on BRD-9424. One area of research is the development of more potent and selective 5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one inhibitors. Another area of research is the identification of novel targets for 5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one inhibitors, which may lead to the development of new therapies for various diseases. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of BRD-9424, which may inform its potential clinical applications.
Applications De Recherche Scientifique
BRD-9424 has been extensively studied for its potential applications in various fields, including cancer research, immunology, and neurology. In cancer research, 5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one inhibitors have been shown to have anti-tumor activity by inhibiting the expression of oncogenes. In immunology, 5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one inhibitors have been shown to have anti-inflammatory effects by inhibiting the expression of cytokines. In neurology, 5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one inhibitors have been shown to have potential applications in the treatment of neurodegenerative diseases by promoting neuronal survival.
Propriétés
IUPAC Name |
5-bromo-4-chloro-2-(2-phenylethyliminomethyl)-1H-indol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O/c18-12-6-7-13-15(16(12)19)17(22)14(21-13)10-20-9-8-11-4-2-1-3-5-11/h1-7,10,21-22H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXAUSJWMJRONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(2-chlorophenyl)amino]carbonyl}amino)-N-(1-cyclopropylethyl)-N-phenylbenzamide](/img/structure/B3858316.png)
![4-[2-(4-nitrophenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3858322.png)

![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3858330.png)


![1-(4-bromophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3858356.png)
![[(4-chlorophenyl)thio]acetic acid - 2,2',2''-nitrilotriethanol (1:1)](/img/structure/B3858365.png)


![2-(2,3-dihydro-1H-inden-1-yl)-N-(2-imidazo[1,2-a]pyridin-3-ylethyl)acetamide](/img/structure/B3858382.png)
![2-[4-(2,3-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3858391.png)

![N'-[1-(5-methyl-2-furyl)ethylidene]-2-furohydrazide](/img/structure/B3858415.png)